molecular formula C11H14ClI2NO3 B14895688 3,5-Diiodo-L-tyrosine Ethyl Ester HCl

3,5-Diiodo-L-tyrosine Ethyl Ester HCl

Cat. No.: B14895688
M. Wt: 497.49 g/mol
InChI Key: ILBBOCVXEPIPBR-UHFFFAOYSA-N
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Description

3,5-Diiodo-L-tyrosine ethyl ester HCl (CAS: 74051-47-1) is an iodinated derivative of L-tyrosine, where iodine atoms substitute the hydrogen atoms at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₁₃I₂NO₃·HCl, with a molecular weight of 497.494 g/mol . This compound is structurally related to thyroid hormones, such as thyroxine (T4), which also feature diiodinated tyrosine moieties .

Properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBOCVXEPIPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClI2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Purity
Classical ICl, HCl gas 0–5°C, reflux 68–72% 95%
Copper-Mediated Cu(OH)₂, 4,4-dimethoxyiodonium 60°C, alkaline 62–65% 85–90%
Acetylation Acetic anhydride, p-TsOH 50–60°C 75–78% 97%
Industrial Cu complex, bis(p-anisyl)iodonium 90°C, toluene 71–76% 98%

Mechanistic Insights and Side Reactions

Iodination proceeds via electrophilic aromatic substitution, where ICl generates iodonium ions (I⁺) attacking the tyrosine ring’s activated positions. Over-iodination is minimized by maintaining low temperatures and stoichiometric ICl.

Esterification mechanisms vary:

  • HCl-mediated : Protonation of the carboxylic acid enhances nucleophilic attack by ethanol.
  • p-TsOH-mediated : The sulfonic acid catalyst stabilizes the transition state, lowering activation energy.

Common side reactions include:

  • Oversubstitution : Formation of triiodotyrosine if iodination is unchecked.
  • Ester hydrolysis : Reversion to carboxylic acid under prolonged acidic conditions.

Purification and Characterization

Post-synthesis purification typically involves:

  • Recrystallization : Ethanol-water mixtures remove unreacted tyrosine and inorganic salts.
  • Chromatography : Silica gel chromatography resolves acetylated byproducts.
  • Acid-Base Extraction : Citric acid washes eliminate copper catalysts in industrial methods.

Characterization data :

  • Melting Point : 150–152°C (acetylated variant), 227–230°C (hydrochloride form).
  • Optical Rotation : [α]₂₅D = +27.5° (N-HCl/ethanol = 1:2).
  • HPLC : Purity >98% with retention time 8.2 min (C18 column, 0.1% TFA/acetonitrile).

Chemical Reactions Analysis

3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Diiodo-L-tyrosine ethyl ester HCl with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological relevance.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₁H₁₃I₂NO₃·HCl 497.49 Ethyl ester enhances lipophilicity; HCl salt improves stability .
3,5-Diiodo-L-tyrosine methyl ester C₁₀H₁₁I₂NO₄ 463.01 Methyl ester variant; higher melting point (210–220°C) vs. 150–152°C for ethyl ester .
N-Acetyl-3,5-Diiodo-L-tyrosine ethyl ester C₁₃H₁₅I₂NO₄ 503.07 Acetylation of the amino group; increased molecular weight and altered solubility .
Thyroxine ethyl ester C₁₇H₁₅I₄NO₄ 763.53 Thyroid hormone derivative; contains two diiodinated tyrosine units .

Physicochemical Properties

  • Solubility: The ethyl ester derivative exhibits higher solubility in organic solvents (e.g., methanol, chloroform) compared to the parent compound 3,5-Diiodo-L-tyrosine, which is water-insoluble .
  • Melting Point : The ethyl ester HCl form melts at 150–152°C , lower than the methyl ester analogue (210–220°C), likely due to differences in ester group size and crystal packing .
  • LogP: Predicted LogP values suggest enhanced lipophilicity for ethyl ester derivatives compared to non-esterified forms, critical for drug delivery applications .

Stability and Handling

  • Storage: Ethyl ester derivatives require storage in dry, cool environments to prevent hydrolysis. Acetylated forms show improved stability due to reduced reactivity of the amino group .
  • Safety : Hazards include acute oral toxicity (Category 3) and eye irritation (Category 2), necessitating protective handling .

Key Research Findings

Structural Modifications : Ethyl esterification and acetylation significantly alter solubility and bioavailability, making these derivatives valuable in drug formulation .

Thyroid Hormone Analogues : Derivatives like thyroxine ethyl ester highlight the role of diiodinated tyrosine in hormone activity .

Membrane Interactions : Ethyl ester compounds exhibit unique interactions with lipid bilayers, relevant for designing liposomal delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Diiodo-L-tyrosine Ethyl Ester HCl, and how can purity be validated?

  • Methodology : The compound is typically synthesized via iodination of L-tyrosine derivatives followed by esterification. For example, describes a Chan-Lam coupling reaction using Boc-protected 3,5-diiodo-L-tyrosine methyl ester and boronic acids to form diphenyl ether intermediates. Post-synthesis, purity can be assessed using HPLC with UV detection (λ = 280 nm for tyrosine derivatives) and confirmed via thin-layer chromatography (TLC) with iodine vapor visualization .
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The molecular formula (C₁₉H₁₉I₂NO₅, MW = 595.17) and InChI key in provide reference data for cross-verification .

Q. How can FTIR and Raman spectroscopy characterize interactions between this compound and lipid bilayers?

  • Methodology : and outline protocols for studying interactions with dipalmitoylphosphatidylcholine (DPPC). Prepare multilamellar vesicles (MLVs) by dispersing DPPC in CE-containing solutions. Use FTIR to monitor phosphate (PO₂⁻) and carbonyl (C=O) vibrational shifts, which indicate headgroup interactions. Raman spectroscopy can track S-H or C-N bond changes in the compound under anhydrous vs. hydrated conditions .
  • Key Parameters : For FTIR, collect spectra in the 400–4000 cm⁻¹ range with a DTGS detector. In Raman, focus on the 500–1800 cm⁻¹ region, using a 785 nm laser to avoid fluorescence interference .

Advanced Research Questions

Q. What experimental strategies mitigate decomposition during isotopic labeling (e.g., ¹³C/¹²⁵I) of this compound?

  • Methodology : highlights challenges in synthesizing ¹³C-labeled thyroid hormone analogs. Use mild deprotection conditions (e.g., TBAF for silyl ether cleavage) to avoid degrading sensitive iodine bonds. Optimize reaction temperature (<40°C) and pH (neutral to slightly acidic) to stabilize the ester group during hydrolysis .
  • Analytical Control : Monitor labeling efficiency via LC-MS with isotopic abundance calculations. For ¹²⁵I labeling, adapt the Greenwood-Hunter method ( ) by using carrier-free iodide and limiting iodination to 1–2 atoms per molecule to preserve bioactivity .

Q. How does hydration state influence the compound’s interaction with lipid membranes, and how can conflicting spectroscopic data be resolved?

  • Mechanistic Insight : shows that hydration alters DPPC bilayer packing, affecting compound insertion. In anhydrous conditions, Raman spectra reveal weakened C-N bonds (shift from 1120 cm⁻¹ to 1105 cm⁻¹), while hydrated systems show PO₂⁻ band shifts (1240 cm⁻¹ → 1225 cm⁻¹) due to water displacement .
  • Data Reconciliation : To resolve contradictions, perform control experiments with deuterated water (D₂O) to isolate hydration effects. Use differential scanning calorimetry (DSC) to correlate phase transitions (e.g., gel-to-liquid crystalline) with spectroscopic changes .

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

  • Hazard Mitigation : As per and , the compound is toxic via inhalation, ingestion, or skin contact. Use fume hoods with >0.5 m/s airflow, nitrile gloves, and sealed containers to minimize dust. Store at 2–8°C in desiccated conditions to prevent hygroscopic degradation .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with 10% sodium bicarbonate before disposal. Treat iodine-containing waste with 0.1 M sodium thiosulfate to reduce oxidative hazards .

Data Analysis and Contradiction Management

Q. How can conflicting FTIR/Raman results on lipid interactions be analyzed statistically?

  • Approach : Apply principal component analysis (PCA) to spectral datasets to identify variance drivers (e.g., hydration vs. compound concentration). Use ANOVA to test significance of band shifts (e.g., PO₂⁻ wavenumber changes) across triplicate experiments .
  • Case Study : reports S-H Raman shifts from 2570 cm⁻¹ to 2555 cm⁻¹ in anhydrous DPPC. If conflicting data arise, check laser power (≤10 mW) to avoid sample heating artifacts .

Q. What computational methods predict the compound’s stability in drug delivery systems?

  • In Silico Tools : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model interactions with lipid bilayers. Parameterize iodine atoms using the CHARMM36 force field. Validate with experimental partition coefficient (log P) data from octanol-water assays .

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